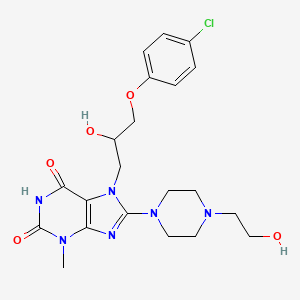
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27ClN6O5 and its molecular weight is 478.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione , commonly referred to as a purine derivative, has garnered attention for its potential biological activities. This article delves into its structure, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22ClN5O5 with a molecular weight of approximately 423.8 g/mol. It features a purine core with significant functional groups that enhance its biological activity:
- Chlorophenoxy group : Known for its role in modulating biological pathways.
- Piperazine moiety : Contributes to receptor binding capabilities and pharmacological properties.
Research indicates that this compound may act as a modulator of the Wnt signaling pathway, which is crucial in cellular processes such as proliferation, differentiation, and migration. Modulation of this pathway is particularly significant in cancer therapy and regenerative medicine.
Key Mechanisms:
- Wnt Pathway Interaction : The compound binds to specific receptors involved in Wnt signaling, leading to downstream effects on gene expression related to cell growth and survival.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation, suggesting potential applications in inflammatory diseases.
- Neuroprotective Properties : Preliminary studies indicate that derivatives can protect neuronal cells from damage, highlighting their relevance in neurodegenerative conditions.
In Vitro Studies
In vitro assays have shown that the compound exhibits promising activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A549 (Lung) | 12.5 | Significant reduction in cell viability |
| MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Cell cycle arrest at G1 phase |
These results underline the compound's potential as an anticancer agent.
Case Studies
-
Study on Wnt Pathway Modulation :
- A study explored the effects of the compound on colorectal cancer cells, revealing that it inhibited Wnt target gene expression significantly. The downregulation of β-catenin activity was noted, which is pivotal in tumor progression.
-
Neuroprotection in Animal Models :
- In a murine model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation, suggesting its neuroprotective capabilities.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-(4-(2-hydroxyethyl)piperazin-1-yl)adenine derivative | Similar piperazine structure | Moderate anti-inflammatory |
| 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine | Lacks piperazine substitution | Lower anticancer activity |
This comparison highlights how variations in structure can influence biological activity.
Propiedades
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O5/c1-25-18-17(19(31)24-21(25)32)28(12-15(30)13-33-16-4-2-14(22)3-5-16)20(23-18)27-8-6-26(7-9-27)10-11-29/h2-5,15,29-30H,6-13H2,1H3,(H,24,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPNNPCENVSQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC(COC4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













